N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a sulfanyl group and further reacted with a benzamide derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent choice and purification methods, such as recrystallization or chromatography, are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions[4][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]benzamide
- N-[2-(1H-tetrazol-5-yl)phenyl]-4-(trifluoromethyl)benzamide
Uniqueness
N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both a tetrazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[3-(1-phenyltetrazol-5-yl)sulfanylpropanoylamino]phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N6O2S/c25-24(26,27)17-12-10-16(11-13-17)22(35)29-20-9-5-4-8-19(20)28-21(34)14-15-36-23-30-31-32-33(23)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,28,34)(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLCDDBSOPDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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